1,5-Dihydroxy-4,8-dinitroanthraquinone
Overview
Description
1,5-Dihydroxy-4,8-dinitroanthraquinone is an organic compound with the molecular formula C14H6N2O8. It is a yellow powder that is stable at room temperature and has good chemical stability. This compound is known for its applications in various fields, including its use as a dye precursor and in the preparation of luminescent materials .
Mechanism of Action
Target of Action
The primary target of 1,5-Dihydroxy-4,8-dinitroanthraquinone is the enzyme phosphopantetheine adenylyltransferase (PPAT) . This enzyme is found in bacteria such as Staphylococcus aureus and Enterococcus faecalis . It also inhibits the serine proteinase NS2B/3, a dengue viral protein .
Mode of Action
This compound interacts with its targets by binding to the nucleotide-binding site of PPAT . The nitro group of the compound contributes significantly to its affinity for this binding site . It also has intermolecular proteinase activity .
Biochemical Pathways
The compound affects the biochemical pathways involving PPAT, an enzyme crucial for bacterial growth and survival . By inhibiting this enzyme, the compound disrupts these pathways, leading to bacteriostatic effects .
Pharmacokinetics
Its solubility in organic solvents such as benzene and dimethylformamide suggests that it may have good bioavailability .
Result of Action
The compound exhibits antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant isolates . It produces bacteriostatic effects on these Gram-positive bacteria . It also inhibits the dengue viral protein NS2B/3 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its melting point of 360-362 °C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-4,8-dinitroanthraquinone can be synthesized from 1,5-diphenoxyanthraquinone through a nitration reaction followed by alkaline hydrolysis . The nitration reaction introduces nitro groups into the anthraquinone structure, and the subsequent hydrolysis step replaces the phenoxy groups with hydroxyl groups.
Industrial Production Methods
In industrial settings, this compound is produced by nitrating 1,5-diphenoxyanthraquinone and then hydrolyzing the resulting product under alkaline conditions . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4,8-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require acidic or basic catalysts, depending on the desired product.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted anthraquinones.
Scientific Research Applications
1,5-Dihydroxy-4,8-dinitroanthraquinone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar structure but different positions of hydroxyl and nitro groups.
1,5-Dihydroxyanthraquinone: Lacks nitro groups, leading to different chemical properties and applications.
1,5-Diamino-4,8-dihydroxyanthraquinone: Contains amino groups instead of nitro groups, affecting its reactivity and uses.
Uniqueness
1,5-Dihydroxy-4,8-dinitroanthraquinone is unique due to its specific arrangement of hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in dye synthesis and antibacterial research .
Properties
IUPAC Name |
1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHODIOWPLCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059589 | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-91-6 | |
Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthrarufin,8-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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